molecular formula C10H3BrCl2F3N B13005754 3-Bromo-2,4-dichloro-6-(trifluoromethyl)quinoline

3-Bromo-2,4-dichloro-6-(trifluoromethyl)quinoline

Cat. No.: B13005754
M. Wt: 344.94 g/mol
InChI Key: YJVICKLIDRBOHR-UHFFFAOYSA-N
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Description

3-Bromo-2,4-dichloro-6-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of bromine, chlorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,4-dichloro-6-(trifluoromethyl)quinoline typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,4-dichloro-6-(trifluoromethyl)quinoline can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially leading to different derivatives.

    Coupling Reactions: Such as the Suzuki–Miyaura coupling, which can form new carbon–carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups.

Scientific Research Applications

3-Bromo-2,4-dichloro-6-(trifluoromethyl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2,4-dichloro-6-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The presence of halogen and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, potentially leading to biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-2-(trifluoromethyl)quinoline: Similar structure but lacks the bromine atom.

    4-Bromo-3-(trifluoromethyl)aniline: Contains a trifluoromethyl group and bromine but differs in the core structure.

Uniqueness

3-Bromo-2,4-dichloro-6-(trifluoromethyl)quinoline is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the quinoline core. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H3BrCl2F3N

Molecular Weight

344.94 g/mol

IUPAC Name

3-bromo-2,4-dichloro-6-(trifluoromethyl)quinoline

InChI

InChI=1S/C10H3BrCl2F3N/c11-7-8(12)5-3-4(10(14,15)16)1-2-6(5)17-9(7)13/h1-3H

InChI Key

YJVICKLIDRBOHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=C(C(=N2)Cl)Br)Cl

Origin of Product

United States

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